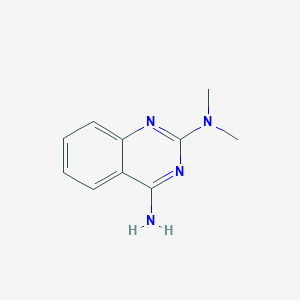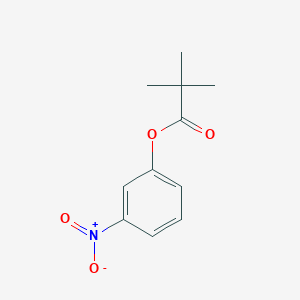![molecular formula C12H15N3O2 B231465 Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- CAS No. 16983-76-9](/img/structure/B231465.png)
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin and has been extensively studied for its ability to selectively destroy dopaminergic neurons in the brain.
科学研究应用
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- has been extensively used in scientific research to study the mechanisms of Parkinson's disease. Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is known to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to Parkinson's disease. Researchers have used Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- to study the effects of dopaminergic neuron loss on motor function, as well as to test potential treatments for Parkinson's disease.
作用机制
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is metabolized in the brain to form a toxic metabolite, MPP+. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
生化和生理效应
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This loss of dopaminergic neurons leads to motor deficits that are similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
One advantage of using Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- in laboratory experiments is that it allows researchers to selectively destroy dopaminergic neurons in the brain, providing a model for Parkinson's disease. However, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is a potent neurotoxin and can be dangerous if mishandled. Additionally, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity is not a perfect model for Parkinson's disease, as the disease is multifactorial and involves many different pathways.
未来方向
Future research on Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- should focus on developing safer and more effective models for Parkinson's disease. Additionally, researchers should investigate the use of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers should continue to investigate the mechanisms of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity, with the goal of identifying new targets for therapeutic intervention.
合成方法
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydrazine to form the hydrazide intermediate, which is then reacted with acetic anhydride to form the final product, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-.
属性
CAS 编号 |
16983-76-9 |
|---|---|
产品名称 |
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- |
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
[(E)-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)3-4-10-5-7-11(17-2)8-6-10/h3-8H,1-2H3,(H3,13,15,16)/b4-3+,14-9+ |
InChI 键 |
KDKOYKPYFCGPBB-LDKZCNOQSA-N |
手性 SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
规范 SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
其他 CAS 编号 |
16983-76-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)





![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)